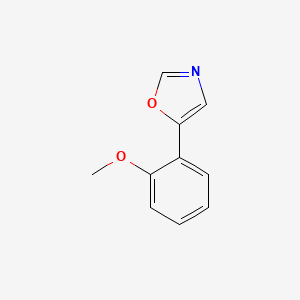

5-(2-Methoxyphenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQZEQRJQEFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587622 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848608-55-9 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Versatility of 5-(2-Methoxyphenyl)oxazole: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of Potential Anticancer and Anti-inflammatory Activities

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions allow for potent and selective binding to a wide range of biological targets.[1][2] This has led to the development of numerous oxazole-containing compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[2][3] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity. This guide focuses on the potential biological activities of a specific derivative, 5-(2-Methoxyphenyl)oxazole, drawing upon the wealth of data from structurally related analogues to predict its therapeutic promise and provide a roadmap for its evaluation.

Synthesis of this compound: The Van Leusen Reaction

A robust and widely utilized method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[4][5] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the logical starting materials would be 2-methoxybenzaldehyde and TosMIC.

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.

Caption: Van Leusen synthesis of this compound.

Detailed Synthetic Protocol: Van Leusen Oxazole Synthesis

The following is a generalized, self-validating protocol for the synthesis of 5-aryl oxazoles, adaptable for the preparation of this compound.[6][7]

Materials:

-

2-Methoxybenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Anticancer Activity: Targeting Tubulin Dynamics

A significant number of oxazole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics.[8] Specifically, many 2,5-disubstituted oxazoles act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Given that this compound is a 2,5-disubstituted oxazole (assuming a substituent at the 2-position or hydrogen), it is plausible that it could exhibit similar antitubulin activity. The methoxy group on the phenyl ring is a common feature in many potent tubulin inhibitors, further supporting this hypothesis. For instance, derivatives of 2-methyl-4,5-disubstituted oxazoles with a methoxyphenyl moiety at the 5-position have shown impressive antiproliferative activity with IC₅₀ values in the nanomolar range.[9]

Proposed Mechanism of Anticancer Action

Caption: Proposed mechanism of anticancer action for this compound.

Experimental Workflow for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of this compound would involve a series of in vitro assays.

1. Cytotoxicity Screening (MTT Assay):

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) to determine cell viability.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Tubulin Polymerization Assay:

This assay directly measures the effect of the compound on the in vitro assembly of microtubules.

Protocol:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing agent.

-

Add this compound at various concentrations to the reaction mixture.

-

Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.

-

Compare the polymerization curves in the presence of the compound to a control (e.g., DMSO) and a known inhibitor (e.g., colchicine).

3. Cell Cycle Analysis:

This experiment determines the effect of the compound on the progression of the cell cycle.

Protocol:

-

Treat cancer cells with this compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This assay confirms that cell death is occurring via apoptosis.

Protocol:

-

Treat cancer cells with this compound for a specified time.

-

Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which stains the DNA of late apoptotic and necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Oxazole derivatives have also been investigated for their anti-inflammatory properties.[10] The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[4][11] Given that some methoxy-substituted aromatic compounds have demonstrated anti-inflammatory effects, it is reasonable to hypothesize that this compound may also possess such activity.[12]

Proposed Mechanism of Anti-inflammatory Action

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Workflow for Evaluating Anti-inflammatory Activity

To investigate the potential anti-inflammatory effects of this compound, a series of in vitro assays can be employed using a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

1. Nitric Oxide (NO) Production Assay (Griess Test):

This assay measures the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

A decrease in nitrite levels indicates inhibition of NO production.

2. Pro-inflammatory Cytokine Measurement (ELISA):

This assay quantifies the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6.

Protocol:

-

Following the same treatment protocol as the Griess test, collect the cell culture supernatants.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α and IL-6 in the supernatants.

-

A reduction in cytokine levels suggests an anti-inflammatory effect.

3. Western Blot Analysis for Key Inflammatory Proteins:

This technique is used to assess the expression levels of proteins involved in the inflammatory response, such as COX-2 and inducible nitric oxide synthase (iNOS), as well as key proteins in the NF-κB signaling pathway (e.g., phospho-IκBα, NF-κB p65).

Protocol:

-

Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the target proteins (COX-2, iNOS, phospho-IκBα, NF-κB p65).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative protein expression levels.

Data Summary and Future Directions

While direct experimental data for this compound is not yet available in the public domain, the information from structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent.

| Compound Class | Biological Activity | Mechanism of Action | Potency (IC₅₀) | Reference |

| 2-Methyl-4,5-disubstituted oxazoles | Anticancer | Tubulin Polymerization Inhibition | 0.35–20.2 nM | [9] |

| 2,5-Disubstituted oxadiazoles | Anticancer | Not specified | GI₅₀ of 36.7 µM | [13] |

| 4,5-Diaryloxazoles | Anti-inflammatory | COX-2 Inhibition | Selective for COX-2 | [14] |

| Methoxyphenyl-containing compounds | Anti-inflammatory | Inhibition of inflammatory mediators | Varies | [12] |

Future research should focus on the synthesis of this compound and its systematic evaluation using the experimental workflows outlined in this guide. Structure-activity relationship (SAR) studies, by synthesizing and testing analogues with modifications to the methoxy group position and other substituents on the phenyl ring, will be crucial for optimizing its biological activity.

Conclusion

This compound represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. Based on the established pharmacology of the oxazole scaffold and related methoxyphenyl-containing compounds, it is a strong candidate for investigation as both an anticancer and an anti-inflammatory agent. The experimental protocols and mechanistic insights provided in this technical guide offer a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.

References

- A new series of compounds in which the 2-amino-5-chlorophenyl ring of phenstatin analogue 7 was replaced with a 2-amino-5-aryl thiophene was synthesized and evaluated for antiproliferative activity and for inhibition of tubulin polymerization and colchicine binding to tubulin. (Source: Semantic Scholar)

- Martins, P., Jesus, J., Santos, S., Raposo, L. R., Roma-Rodrigues, C., Baptista, P. V., & Fernandes, A. R. (2015). Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 20(9), 16852-16891.

- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.

- Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

- Oniga, S., Pacureanu, L., Stoica, C. I., Araniciu, C., & Oniga, O. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Farmacia, 65(5), 724-731.

- Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638.

- Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009). One-Pot Van Leusen Synthesis of 4, 5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.

- Soares, C. L. R., Wilairatana, P., Silva, L. R., Moreira, P. S., Barbosa, N. M. M. V., da Silva, P. R., ... & de Menezes, I. R. A. (2023). Biochemical aspects of the inflammatory process: A narrative review. Biomedicine & Pharmacotherapy, 168, 115764.

- Chiacchio, M. A., Iannazzo, D., Romeo, R., & Giofrè, S. V. (2018). Pyridine and pyrimidine derivatives as privileged scaffolds in biologically active agents. Current medicinal chemistry, 25(33), 4074-4115.

-

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European journal of pharmacology, 674(2-3), 321–329. [Link]

- Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles as a novel class of highly potent antitubulin agents. Journal of medicinal chemistry, 49(11), 3033–3044.

-

Synthesis, cyclooxygenase-2 inhibition, anti-inflammatory evaluation and docking study of substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(2), 115–131. [Link]

- Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.

- A series of novel oxazole derivatives (A, A1, A2) were synthesized starting from acetone and urea... All oxazole derivatives were evaluated for anti-inflammatory activity by the carrageenan-induced Rat hind paw method. Derivative A1 shows maximum anti-inflammatory activity.

- Oxazole-Based Compounds: Synthesis and Anti-Inflamm

- Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., ... & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & medicinal chemistry letters, 25(2), 313–316.

- Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). MDPI.

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC.

- Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. (2025).

- Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics.

- This compound | 391927-02-9. (n.d.). BLD Pharm.

- A comprehensive review on biological activities of oxazole deriv

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.

- Talley, J. J., Bertenshaw, S. R., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., ... & Seibert, K. (1999). 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2). Medicinal research reviews, 19(3), 199–208.

- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). PubMed.

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.).

- Design, synthesis, and biological evaluation of 2-(Benzylsulfonyl)-5-(2-Methoxypyridin-4-yl)-1,3,4-Oxadiazole derivatives as novel herbicides. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 3. Sci-Hub. Synthesis and cytotoxicity evaluation of [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole/4 H -1,2,4-triazole analogues / TURKISH JOURNAL OF CHEMISTRY, 2018 [sci-hub.ru]

- 4. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2-Methoxyphenyl)oxazole Derivatives and Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in drug design.[1][2] The oxazole nucleus is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The substitution pattern on the oxazole ring plays a critical role in defining the pharmacological profile of these molecules.[2] This guide focuses on the 5-(2-Methoxyphenyl)oxazole core, a specific substitution pattern of significant interest due to the established importance of the methoxyphenyl group in modulating interactions with key biological targets.

The presence of a methoxy group, particularly at the ortho position of a phenyl ring, can enforce specific conformations, influence metabolic stability, and provide crucial hydrogen bond accepting capabilities. This guide will provide a comprehensive overview of the synthesis, characterization, and therapeutic potential of this compound derivatives, offering a technical foundation for researchers aiming to explore and exploit this promising chemical space.

Core Synthetic Strategies: Building the 5-Aryl Oxazole

The construction of the 5-substituted oxazole ring is a well-established field in organic synthesis. Among the various methods, the Van Leusen oxazole synthesis stands out as one of the most direct and versatile routes for preparing 5-aryl oxazoles from aromatic aldehydes.[3]

The Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful one-pot method for the synthesis of 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3] This method is highly favored due to its operational simplicity, the stability and commercial availability of TosMIC, and its broad substrate scope.

Causality Behind the Mechanism: The reaction is driven by the unique trifunctionality of the TosMIC reagent. The methylene protons are acidic due to the adjacent electron-withdrawing tosyl and isocyanide groups, allowing for easy deprotonation to form a potent nucleophile. The isocyanide group is primed for cyclization, and the tosyl group serves as an excellent leaving group to facilitate the final aromatization.

Mechanism:

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃), deprotonates the α-carbon of TosMIC to generate a resonance-stabilized anion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-methoxybenzaldehyde).

-

Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring.

-

Elimination/Aromatization: A second equivalent of base promotes the elimination of the tosyl group (as p-toluenesulfinic acid), leading to the formation of the stable aromatic oxazole ring.[3]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Alternative Synthetic Routes

While the Van Leusen reaction is highly efficient, other classical methods can also be employed to generate the oxazole core, such as the Robinson-Gabriel synthesis. This method involves the cyclodehydration of an α-acylamino ketone.[4] For the synthesis of this compound, this would require a more complex starting material, making the Van Leusen approach more convergent and often preferred.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization of the this compound core and its analogues is essential for validating synthesis and interpreting biological data. The expected spectroscopic signatures are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the oxazole and methoxyphenyl protons.

-

Oxazole Protons: Two singlets are expected for the protons at the C2 and C4 positions of the oxazole ring. The C2-H typically appears further downfield (δ ~7.9 ppm) than the C4-H (δ ~7.1-7.4 ppm).[5]

-

2-Methoxyphenyl Protons: This system will present as a complex multiplet pattern in the aromatic region (δ ~6.9-7.8 ppm) corresponding to the four aromatic protons.

-

Methoxy Protons: A sharp singlet corresponding to the three -OCH₃ protons will be observed in the upfield region (δ ~3.9 ppm).[6]

¹³C NMR: The carbon spectrum confirms the core structure.

-

Oxazole Carbons: The C2, C4, and C5 carbons of the oxazole ring are expected to appear in the range of δ 120-155 ppm.[5]

-

Methoxyphenyl Carbons: The aromatic carbons will resonate between δ 110-160 ppm. The carbon bearing the methoxy group (C-O) will be the most downfield in this group, while the carbon attached to the oxazole ring will also be significantly shifted.

-

Methoxy Carbon: The -OCH₃ carbon will appear as a distinct signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy: Key vibrational frequencies confirm the presence of characteristic functional groups.

-

C=N and C=C Stretching: Strong absorptions in the 1500-1680 cm⁻¹ region are characteristic of the oxazole ring system.

-

C-O-C Stretching: Bands in the 1020-1275 cm⁻¹ range correspond to the ether linkage of the methoxy group and the C-O-C bond within the oxazole ring.

-

Aromatic C-H Stretching: Signals will appear above 3000 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern can also provide structural information, often showing cleavage of the methoxy group or fragmentation of the oxazole ring.

Biological Activities and Therapeutic Potential

The this compound scaffold is a promising starting point for the development of novel therapeutics, primarily in the fields of oncology and anti-inflammatory medicine.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of evidence points to methoxyphenyl-substituted heterocycles as potent inhibitors of tubulin polymerization.[7][8] These agents function by binding to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[9] This interference with microtubule function is a clinically validated anticancer strategy, as it leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[7]

Mechanism of Action: Microtubule Destabilization

-

Binding: The this compound derivative enters the cell and binds to the colchicine site on soluble αβ-tubulin heterodimers. The trimethoxyphenyl ring is a classic pharmacophore for this site, and it is highly probable that a dimethoxy- or monomethoxy-phenyl ring can occupy a similar space.[8]

-

Inhibition of Polymerization: This binding event alters the conformation of the tubulin dimer, preventing it from incorporating into growing microtubule polymers.

-

Microtubule Disruption: The dynamic instability of microtubules is disrupted, leading to a net depolymerization.

-

Mitotic Arrest: The cell is unable to form a functional mitotic spindle, causing it to arrest in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Derivatives of trimethoxyphenylbenzo[d]oxazoles have shown potent antiproliferative activities against glioma and lung cancer cell lines, with IC₅₀ values in the nanomolar range.[7] This suggests that the simpler this compound core is an excellent starting point for optimization.

Anti-Inflammatory Potential

Oxazole derivatives have been investigated for their anti-inflammatory properties.[3] The inflammatory response is a complex cascade involving enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. The planar, aromatic structure of the oxazole ring makes it a suitable scaffold for designing inhibitors that can fit into the active sites of these enzymes. Furthermore, some oxazole derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[7]

Key Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis and a common assay for biological evaluation.

Protocol 1: Synthesis of this compound via Van Leusen Reaction

Materials:

-

2-Methoxybenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (0.1 M), add tosylmethyl isocyanide (1.1 eq).

-

Add anhydrous potassium carbonate (2.5 eq) to the mixture in one portion.

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane (DCM) and water. Separate the layers.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Self-Validation: Purify the crude residue by column chromatography on silica gel using a hexane/EtOAc gradient to afford the pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Caption: General workflow for synthesis and validation.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Tubulin (>99% pure, from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine triphosphate) solution

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Positive control (e.g., Combretastatin A-4)

-

Negative control (DMSO vehicle)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing General Tubulin Buffer and GTP (1.0 mM final concentration).

-

Add the test compound (at various concentrations), positive control, or negative control (DMSO) to the wells of a cold 96-well plate.

-

Add cold tubulin solution to each well to a final concentration of ~10 µM.

-

Place the plate in the microplate reader pre-warmed to 37 °C.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot absorbance (OD₃₄₀) versus time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Validation: The positive control should show strong inhibition of polymerization, while the negative control should show a robust polymerization curve. Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by plotting percent inhibition versus log[compound concentration].

Future Directions and Outlook

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

-

Analogue Synthesis and SAR: A systematic exploration of substituents at the C2 and C4 positions of the oxazole ring is warranted to develop a comprehensive Structure-Activity Relationship (SAR). Modifications to the methoxyphenyl ring, such as the addition of further methoxy groups (to mimic the highly active trimethoxyphenyl motif) or halogens, could significantly enhance potency.

-

Mechanism of Action Studies: While tubulin inhibition is a likely mechanism for anticancer activity, further studies are needed to confirm this and to explore other potential targets. For anti-inflammatory activity, direct enzymatic assays against COX-1, COX-2, LOX, and PDE4 would be highly informative.

-

Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

References

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., Homma, H., Nagamitsu, T., Osada, H., & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313–316. [Link]

-

Vargas-Méndez, L. Y., Moo-Puc, R. E., May-Crespo, J. F., Rivera-Chávez, J., & Chan-Bacab, M. J. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molbank, 2025(4), M1849. [Link]

-

Wang, W., Li, Y., Chen, J., Li, X., Liu, Y., Zhou, Z., & Wang, W. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 224, 113700. [Link]

-

Afonso, C. M. M., Gaspar, A., & Borges, F. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Pharmaceuticals, 18(11), 1567. [Link]

-

Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

-

Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (2022). PMC. [Link]

-

Novák, Z., et al. (2019). Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. SynOpen, 03(04), 148-156. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry. [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-11. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). PubMed Central. [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). African Journal of Biomedical Research. [Link]

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.). PMC. [Link]

-

An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

-

Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025). NIH. [Link]

-

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). PubMed. [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (n.d.). PMC. [Link]

-

Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). MDPI. [Link]

Sources

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System [mdpi.com]

- 6. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-(2-Methoxyphenyl)oxazole

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic characteristics of the novel compound 5-(2-Methoxyphenyl)oxazole. In the absence of extensive experimental data in publicly available literature, this document provides high-quality predicted spectroscopic data, detailed methodologies for its acquisition, and expert interpretation to facilitate the identification and characterization of this molecule.

Introduction

Oxazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The specific isomer, this compound, presents a unique structural motif with potential applications in drug discovery and materials science. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and characterization. This guide provides a comprehensive analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

The structure of this compound, featuring an oxazole ring substituted at the 5-position with a 2-methoxyphenyl group, is depicted below.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound provide a detailed map of its atomic connectivity. This data can be predicted with high accuracy using software such as ChemDraw or ACD/Labs NMR Predictor.[1][2][3][4][5][6][7][8][9]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | s | 1H | H-2 (oxazole) |

| ~7.65 | dd | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~7.20 | s | 1H | H-4 (oxazole) |

| ~7.05 | t | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~3.90 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C (Ar-OCH₃) |

| ~151.0 | C-2 (oxazole) |

| ~149.0 | C-5 (oxazole) |

| ~131.0 | CH (Ar) |

| ~128.5 | CH (Ar) |

| ~125.0 | C (Ar-C) |

| ~121.0 | CH (Ar) |

| ~120.5 | C-4 (oxazole) |

| ~111.5 | CH (Ar) |

| ~55.5 | -OCH₃ |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum shows distinct signals for the oxazole and methoxyphenyl protons. The downfield singlet at ~7.95 ppm is characteristic of the C-2 proton of the oxazole ring, which is adjacent to both the nitrogen and oxygen atoms. The singlet at ~7.20 ppm is assigned to the C-4 proton. The aromatic protons of the 2-methoxyphenyl group are expected to appear as a series of multiplets between ~6.95 and ~7.65 ppm, with their specific splitting patterns determined by their coupling with neighboring protons. The sharp singlet at ~3.90 ppm is indicative of the methoxy group protons.

In the ¹³C NMR spectrum, the carbons of the oxazole ring are predicted to resonate at ~151.0 ppm (C-2), ~120.5 ppm (C-4), and ~149.0 ppm (C-5). The carbon of the methoxyphenyl ring attached to the oxygen is expected to be the most downfield aromatic carbon at ~157.0 ppm. The remaining aromatic carbons will appear in the ~111.5 to ~131.0 ppm range. The methoxy carbon is predicted to have a chemical shift of around 55.5 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans with proton decoupling.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 175 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 40 | [M - OCH₃]⁺ |

| 132 | 30 | [M - C₂H₃N]⁺ |

| 116 | 60 | [M - OCH₃ - CO]⁺ |

| 104 | 25 | [C₇H₄O]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 175, corresponding to its molecular weight. The fragmentation pattern of oxazoles is often characterized by cleavage of the heterocyclic ring.[10] Key predicted fragments include the loss of the methoxy group ([M - OCH₃]⁺ at m/z 144), and cleavage of the oxazole ring to lose a C₂H₃N fragment (m/z 132). Further fragmentation of the [M - OCH₃]⁺ ion by loss of carbon monoxide would yield a fragment at m/z 116. The presence of the phenyl ring is indicated by the fragment at m/z 77.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for electrospray ionization (ESI).

-

Ionization: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3120 | Medium | C-H stretch (oxazole ring) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2960, ~2840 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~1620 | Strong | C=N stretch (oxazole ring) |

| ~1590, ~1490 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (asymmetric, aryl ether) |

| ~1100 | Strong | C-O-C stretch (oxazole ring) |

| ~1020 | Medium | C-O-C stretch (symmetric, aryl ether) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands. The C-H stretching vibrations of the oxazole and aromatic rings will appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹. The strong band around 1620 cm⁻¹ can be attributed to the C=N stretching of the oxazole ring. Aromatic C=C stretching vibrations are expected in the 1490-1590 cm⁻¹ region. One of the most characteristic features will be the strong C-O-C stretching bands of the aryl ether group around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). The out-of-plane C-H bending vibration around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.[11][12]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a KBr or NaCl plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet holder) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis of this compound via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13][14][15]

Caption: Workflow for the Van Leusen synthesis of this compound.

Experimental Protocol[16]

-

Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 mmol) and potassium carbonate (2.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a molecule of interest in contemporary chemical research. By combining high-quality predicted data with detailed experimental protocols and expert interpretation, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related oxazole derivatives. The provided methodologies are robust and can be readily adapted in a standard organic chemistry laboratory setting.

References

-

Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). Molecules. [Link]

-

Van Leusen Reaction. Name Reactions in Organic Chemistry. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2022). Molecules. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]

-

How to Predict NMR in ChemDraw. (2023). YouTube. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]

-

ChemDraw tutorial 4 - Prediction of NMR. (2021). YouTube. [Link]

-

Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole. ResearchGate. [Link]

-

ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. Revvity Signals. [Link]

-

13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

-

2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. National Institutes of Health. [Link]

-

Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

-

Putting ChemNMR to the Test. Upstream Solutions. [Link]

-

ACD Lab - Guidelines for NMR Processing – Chem 362. Oregon State University. [Link]

-

Quantum Chemical Mass Spectral Predictions of Novichok Agents after Experimental Validation and Analysis. (2025). PubMed Central. [Link]

-

ACD/NMR Predictors - Software Demo. (2015). YouTube. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020). Molecules. [Link]

-

The Ultimate Software for NMR Analysis. ACD/Labs. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. acdlabs.com [acdlabs.com]

- 3. youtube.com [youtube.com]

- 4. support.revvitysignals.com [support.revvitysignals.com]

- 5. selectscience.net [selectscience.net]

- 6. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. cisp.cachefly.net [cisp.cachefly.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Van Leusen Reaction [organic-chemistry.org]

Methodological & Application

Introduction: Unlocking the Potential of the Oxazole Scaffold

An Application Guide to the In Vitro Characterization of 5-(2-Methoxyphenyl)oxazole and its Analogs

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, often being described as a "privileged structure."[1] This is due to its presence in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The oxazole nucleus can engage with biological targets like enzymes and receptors through various non-covalent interactions, making it a versatile scaffold for drug design.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of a novel compound, using this compound as a representative example. While the specific biological target of this particular molecule is not yet fully elucidated, the principles and protocols outlined herein provide a robust, systematic framework for identifying its activity, validating its target, and elucidating its mechanism of action. Our approach is designed as a "characterization funnel," beginning with broad screening and progressively narrowing the focus to specific biochemical and cellular activities.

Section 1: The Characterization Funnel: A Strategic Workflow

The journey from a novel compound to a well-characterized lead molecule requires a logical and efficient experimental cascade. Simply running disparate assays can generate confusing or misleading data. We advocate for a "funnel" approach, where each stage validates the findings of the previous one and provides deeper mechanistic insight. This strategy ensures that resources are focused on the most promising activities and builds a robust data package for the compound.

The core principle is to move from broad, high-throughput screening (HTS) to identify potential biological targets, to specific biochemical assays to confirm direct interaction and potency, and finally to cell-based assays to verify activity in a more physiologically relevant context.[6][7]

Caption: Luciferase Reporter Assay for Kinase X Pathway Activity.

Protocol 3: Cellular Luciferase Reporter Assay

Objective: To measure the functional inhibition of the Kinase X signaling pathway by this compound in living cells and determine its EC50.

Materials:

-

A suitable human cell line (e.g., HEK293T)

-

Luciferase reporter plasmid containing TF-Y response elements

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine™)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

This compound

-

White, clear-bottom 96-well cell culture plates

-

Dual-luciferase reporter assay system (e.g., from Promega)

-

Luminometer

Step-by-Step Methodology:

-

Cell Plating and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of the assay.

-

Co-transfect the cells with the TF-Y firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

-

Incubate for 24 hours to allow for plasmid expression.

-

Scientist's Note: Transfection efficiency can vary. The co-transfected Renilla plasmid under a constitutive promoter provides an internal control to normalize for differences in cell number and transfection efficiency from well to well.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the transfection medium from the cells and replace it with medium containing the different concentrations of the compound. Include DMSO vehicle controls.

-

Incubate the cells for a period sufficient for the pathway to respond (e.g., 6-24 hours). This timing must be optimized.

-

-

Cell Lysis and Signal Measurement:

-

Remove the medium from the wells and wash gently with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to lyse the cells.

-

In a white, opaque assay plate, add a small volume of the cell lysate.

-

Using an injector-equipped luminometer, first inject the firefly luciferase substrate and measure the luminescence.

-

Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the second signal.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This is the normalized activity.

-

Calculate the percent inhibition of the normalized activity for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the cellular potency (EC50).

-

Section 6: The Cornerstone of Trustworthiness: Assay Validation

Every protocol described must be a self-validating system. Before screening any novel compounds, each assay must be validated to ensure it is robust, reproducible, and fit for purpose.

[8][9]#### Key Validation Parameters

| Parameter | Description | Acceptance Criteria | Why It's Important |

| Z'-Factor | A statistical measure of the separation between the high (max signal) and low (min signal) controls. It reflects the quality and dynamic range of the assay. | Z' > 0.5 | A high Z'-factor indicates that the assay can reliably distinguish between hits and non-hits in a screening campaign. |

| Signal-to-Background (S/B) | The ratio of the mean of the high signal control to the mean of the low signal control. | S/B > 5 (assay dependent) | Ensures the assay window is large enough to detect modest levels of inhibition or activation. |

| Reproducibility | The consistency of the results over time, across different plates, and with different operators (inter- and intra-assay precision). | Coefficient of Variation (CV) < 15% | Guarantees that the data generated is reliable and not a one-off artifact. |

| DMSO Tolerance | The highest concentration of DMSO the assay can tolerate without significant loss of signal or performance. | Signal change < 10% at max DMSO conc. | Essential for screening compound libraries, which are typically stored in DMSO. |

Conclusion

The characterization of a novel molecule like this compound is a systematic process that builds a pyramid of evidence. By employing the strategic "characterization funnel" approach—moving from broad screening to specific biochemical and, finally, functional cellular assays—researchers can confidently identify a compound's biological activity, validate its molecular target, and understand its mechanism of action. Each protocol presented here is not merely a set of steps but a self-validating system designed to generate robust, reproducible, and trustworthy data. This comprehensive methodology provides the critical in vitro foundation necessary for advancing a promising oxazole derivative through the drug discovery pipeline.

References

-

Yasaei, et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

National Library of Medicine. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

-

National Library of Medicine. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. [Link]

-

Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

-

National Library of Medicine. (n.d.). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. [Link]

-

National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. NIST. [Link]

-

National Library of Medicine. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

-

BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

-

Creative Biolabs. (n.d.). Cell-based Antagonist Assay Services. Creative Biolabs. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

-

ResearchGate. (n.d.). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

ResearchGate. (2022). How to determine transcriptional activity by Luciferase assay?. ResearchGate. [Link]

-

National Library of Medicine. (n.d.). Discovery of small-molecule enzyme activators by activity-based protein profiling. PubMed Central. [Link]

-

BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

-

Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

-

Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

-

National Library of Medicine. (n.d.). Cell-based assays for screening androgen receptor ligands. PubMed Central. [Link]

-

Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

-

Patsnap. (2025). Top Enzymatic Assays for Drug Screening in 2025. Patsnap. [Link]

-

National Library of Medicine. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. [Link]

-

Visikol. (2023). The Importance of In Vitro Assays. Visikol. [Link]

-

Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

-

National Library of Medicine. (n.d.). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. NIH. [Link]

-

Research Trend. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Research Trend. [Link]

-

National Library of Medicine. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 8. nibib.nih.gov [nibib.nih.gov]

- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]

Application Note: High-Throughput Screening of 5-(2-Methoxyphenyl)oxazole for Tubulin Polymerization Inhibition

Introduction: The Oxazole Scaffold as a Privileged Structure in Microtubule-Targeted Drug Discovery

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow it to engage in various non-covalent interactions with biological macromolecules, making it a "privileged structure" for drug design.[1] Within the realm of oncology, agents that disrupt microtubule dynamics are a cornerstone of chemotherapy.[3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[4] Small molecules that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptosis.

Recent studies have highlighted that certain 5-substituted oxazole derivatives exhibit potent antitubulin activity, acting as cis-constrained analogues of combretastatin A-4 (CA-4), a powerful natural tubulin polymerization inhibitor.[3] These compounds have demonstrated impressive antiproliferative activity in the nanomolar range against various cancer cell lines.[3] Given this precedent, 5-(2-Methoxyphenyl)oxazole emerges as a compelling candidate for investigation as a novel microtubule-targeting agent. The methoxy-substituted phenyl ring at the 5-position is a common feature in many known tubulin inhibitors, suggesting a potential interaction with the colchicine-binding site on β-tubulin.

This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound and other small molecules to identify and characterize inhibitors of tubulin polymerization. We present a robust, fluorescence-based biochemical assay suitable for HTS, followed by a discussion of cell-based high-content screening (HCS) for secondary validation and hit characterization. The protocols are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and minimize false positives.[5]

Principle of the Primary HTS Assay: Fluorescence-Based Tubulin Polymerization

The primary screening assay is a cell-free, fluorescence-based method that directly measures the kinetics of tubulin polymerization in vitro.[6][7] This assay is highly amenable to HTS due to its simplicity, sensitivity, and scalability to 384-well or 1536-well plate formats.[8]

The core principle relies on a fluorescent reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[6][9] The assay is initiated by raising the temperature to 37°C, which promotes the GTP-dependent polymerization of purified tubulin into microtubules.[10] In the presence of an inhibitor like this compound, the rate and extent of polymerization will decrease, resulting in a lower fluorescence signal. Conversely, a microtubule-stabilizing agent will enhance polymerization and increase the signal. The reaction is monitored kinetically using a fluorescence plate reader.

dot

Caption: High-Throughput Screening (HTS) workflow for tubulin inhibitors.

Detailed Protocol Steps

-

Compound Plating: Pre-spot 50 nL of compound/control solutions in DMSO into 384-well assay plates.

-

Test Compound: this compound at a final screening concentration of 10 µM.

-

Negative Control: DMSO only (0% inhibition).

-

Positive Control (Inhibitor): Nocodazole at a final concentration of 10 µM (100% inhibition).

-

Positive Control (Stabilizer): Paclitaxel at a final concentration of 10 µM (signal enhancement).

-

-

Assay Initiation:

-

Pre-warm the fluorescence plate reader to 37°C.

-

Using a multi-channel pipette or automated dispenser, add 30 µL of the ice-cold Assay Cocktail to each well of the compound-spotted plate.

-

Rationale: The assay is temperature-sensitive; initiation occurs upon warming from 4°C to 37°C. It is critical to work quickly and keep the assay cocktail on ice until dispensing. [10]3. Kinetic Reading:

-

Immediately place the plate into the pre-warmed reader.

-

Read fluorescence intensity (Excitation: 360 nm, Emission: 420 nm) every 60 seconds for 60 minutes. [6] * Rationale: A kinetic reading allows for the characterization of the entire polymerization curve (nucleation, growth, and steady-state phases), providing richer data than a single endpoint read. [10]

-

PART 2: Data Analysis and Quality Control

Data Processing

-

Curve Analysis: For each well, calculate the Area Under the Curve (AUC) from the kinetic fluorescence data. The AUC provides a single robust value representing the overall extent of polymerization. [6]2. Normalization: Normalize the data to the plate controls:

-

Percent Inhibition (%) = 100 * (1 - (AUC_compound - AUC_pos_ctrl) / (AUC_neg_ctrl - AUC_pos_ctrl))

-

Rationale: Normalization accounts for plate-to-plate and run-to-run variability, allowing for the comparison of results across the entire screen.

-

Assay Validation: The Z'-Factor

The quality and reliability of the HTS assay must be rigorously validated before and during the screen. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals, reflecting the assay's suitability for HTS. [4][11]

-

Z'-Factor = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | A large separation band between controls; ideal for HTS. [12][13] |

| 0 to 0.5 | Marginal | The assay may be acceptable, but hit confirmation will be critical. [12] |

| < 0 | Unacceptable | Control signals overlap; the assay is not suitable for screening. [12] |

-

Self-Validation: Each assay plate must contain a sufficient number of positive and negative control wells (e.g., 16 of each) to calculate a statistically significant Z'-factor for that specific plate. A Z'-factor > 0.5 should be consistently achieved. [5]

Hit Identification

A "hit" is a compound that produces a statistically significant inhibitory effect. A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative control wells.

PART 3: Secondary and Confirmatory Assays

Hits identified in the primary screen require further validation to confirm their activity and elucidate their mechanism of action.

Dose-Response Confirmation

Primary hits should be re-tested in the same fluorescence-based assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value). This confirms the activity and establishes a structure-activity relationship (SAR) for analogues.

High-Content Cellular Assay

A cell-based assay is a crucial secondary step to confirm activity in a more physiologically relevant context and to assess effects on the cellular microtubule network. [6] dot

Caption: High-Content Screening (HCS) workflow for hit confirmation.

Protocol Outline:

-

Cell Line: Utilize a cell line that expresses a fluorescently tagged tubulin protein (e.g., via CRISPR/Cas9 gene editing or stable transfection). [3]This allows for the visualization of microtubules in live or fixed cells without the need for antibody staining. [14]2. Procedure:

-

Seed cells in 384-well imaging plates.

-

Treat cells with a concentration range of this compound.

-

After an appropriate incubation period (e.g., one cell cycle), fix and stain the nuclei with a DNA dye (e.g., Hoechst).

-

Acquire images using an automated high-content imaging system.

-

-

Image Analysis: Employ image analysis software to quantify various cellular and microtubule-related parameters, such as:

-

Microtubule network texture and integrity.

-

Cell shape and spread area.

-

Percentage of cells arrested in mitosis.

-

Rationale: Tubulin polymerization inhibitors will cause a characteristic depolymerization of the microtubule network, leading to quantifiable phenotypic changes. [3]

-

Conclusion

The protocols described in this application note provide a comprehensive framework for the high-throughput screening and validation of this compound as a potential inhibitor of tubulin polymerization. The primary fluorescence-based biochemical assay is robust, scalable, and cost-effective for screening large compound libraries. [7][15]Subsequent confirmation through dose-response studies and cell-based high-content analysis ensures the identification of bona fide microtubule-targeting agents with cellular activity. This systematic approach, grounded in rigorous quality control and orthogonal validation, is essential for the successful discovery of novel anticancer drug candidates.

References

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). (n.d.). Hölzel Diagnostika. Retrieved January 25, 2026, from [Link]

-

HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved January 25, 2026, from [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). Retrieved January 25, 2026, from [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc. Retrieved January 25, 2026, from [Link]

-

HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved January 25, 2026, from [Link]

-

NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Z-factor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Assay performance and the Z'-factor in HTS - Drug Target Review. (n.d.). Retrieved January 25, 2026, from [Link]

-

Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). (n.d.). Hölzel Diagnostika. Retrieved January 25, 2026, from [Link]

-

Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved January 25, 2026, from [Link]

-

How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (n.d.). Retrieved January 25, 2026, from [Link]

-

Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1 | bioRxiv. (n.d.). Retrieved January 25, 2026, from [Link]

-

4.4. HTS Assay Validation - Bio-protocol. (n.d.). Retrieved January 25, 2026, from [Link]

-

Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-